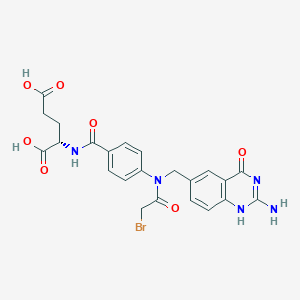

N(10)-Bromoacetyl-5,8-dideazafolic acid

Beschreibung

CB3717 is a quinazoline-based antifolate designed to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. Unlike classical antifolates like methotrexate (MTX), which target dihydrofolate reductase (DHFR), CB3717 directly binds TS, blocking the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) . Its structure includes a propargyl group at the N10 position and lacks the 5,8-dideaza modification, enhancing specificity for TS over DHFR . CB3717 demonstrated potent antitumor activity in preclinical models, including murine L1210 leukemia and human W1L2 lymphoblastoid cells, with IC50 values in the nanomolar range .

Eigenschaften

CAS-Nummer |

101375-70-6 |

|---|---|

Molekularformel |

C23H22BrN5O7 |

Molekulargewicht |

560.4 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-(2-bromoacetyl)amino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C23H22BrN5O7/c24-10-18(30)29(11-12-1-6-16-15(9-12)21(34)28-23(25)27-16)14-4-2-13(3-5-14)20(33)26-17(22(35)36)7-8-19(31)32/h1-6,9,17H,7-8,10-11H2,(H,26,33)(H,31,32)(H,35,36)(H3,25,27,28,34)/t17-/m0/s1 |

InChI-Schlüssel |

WQQZMTLUQMKEPJ-KRWDZBQOSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C(=O)CBr |

Isomerische SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)NC(=NC3=O)N)C(=O)CBr |

Synonyme |

N(10)-bromoacetyl-5,8-dideazafolic acid |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Limitations

TS Overproduction : Primary resistance mechanism in CB3717-treated cells, with TS levels amplified up to 200-fold .

Polyglutamation: Critical for activity. CB3717 polyglutamates (tri-/tetra-glutamyl) are 66–101-fold more potent than monoglutamates .

Cross-Resistance : TS-amplified cells remain sensitive to 5-fluorodeoxyuridine (FdUrd) but resistant to DHFR inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.